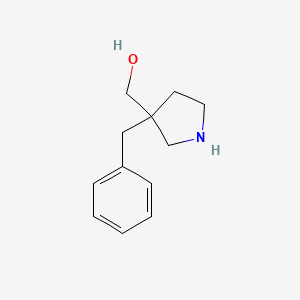

(3-Benzylpyrrolidin-3-yl)methanol

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The preferred IUPAC name designates the compound as this compound, indicating that both the benzyl group and the hydroxymethyl functionality are attached to the third carbon of the pyrrolidine ring system. Alternative nomenclature systems describe this compound as (3-benzyl-3-pyrrolidinyl)methanol, emphasizing the pyrrolidine core structure.

The compound's unique chemical registry information includes the Chemical Abstracts Service number 1491496-55-9, which provides definitive identification in chemical databases and regulatory systems. The International Chemical Identifier string InChI=1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 encodes the complete structural connectivity, while the corresponding InChI key ZDDYYFFDCHUYMD-UHFFFAOYSA-N serves as a compact hash representation for database searches. The Simplified Molecular Input Line Entry System representation C1CNCC1(CC2=CC=CC=C2)CO provides a linear notation that describes the molecular structure in terms of atomic connectivity and bonding patterns.

Database identifiers confirm the compound's registration in major chemical repositories, including PubChem Compound Identifier 66059435, which facilitates cross-referencing with biological activity data and chemical property predictions. The European Community number 973-366-0 provides regulatory identification within European chemical legislation frameworks. These systematic identifiers ensure unambiguous chemical identification across different nomenclature systems and database platforms.

Molecular Formula and Weight Analysis

The molecular formula C12H17NO indicates a composition of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, yielding a molecular weight of 191.27 grams per mole. This molecular composition places the compound within the category of medium-sized heterocyclic molecules that possess both aromatic and aliphatic structural features. The carbon-to-nitrogen ratio of 12:1 reflects the presence of a single nitrogen heteroatom within an otherwise carbocentric framework, while the single oxygen atom contributes to the compound's hydrogen bonding capacity through the hydroxyl functional group.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C12H17NO | - |

| Molecular Weight | 191.27 | g/mol |

| Monoisotopic Mass | 191.13101 | Da |

| Carbon Count | 12 | atoms |

| Hydrogen Count | 17 | atoms |

| Nitrogen Count | 1 | atom |

| Oxygen Count | 1 | atom |

Mass spectrometric analysis reveals a monoisotopic mass of 191.13101 daltons, which corresponds to the most abundant isotopic composition of the constituent atoms. The hydrogen-to-carbon ratio of 1.42:1 indicates a partially saturated molecular framework consistent with the presence of one aromatic benzyl group and one saturated pyrrolidine ring. The degree of unsaturation equals five, accounting for the benzene ring's four degrees of unsaturation plus one additional degree from the pyrrolidine ring closure.

Predicted collision cross section data provides insights into the compound's gas-phase conformational behavior and ion mobility characteristics. The protonated molecular ion [M+H]+ exhibits a predicted collision cross section of 144.5 Ų, while the sodium adduct [M+Na]+ shows a slightly larger cross section of 150.0 Ų, reflecting the increased ionic radius of sodium compared to hydrogen. These values suggest a relatively compact three-dimensional structure in the gas phase, consistent with intramolecular interactions between the aromatic benzyl group and the polar hydroxymethyl substituent.

Stereochemical Configuration and Conformational Isomerism

The structural architecture of this compound creates a quaternary carbon center at position 3 of the pyrrolidine ring, where both the benzyl and hydroxymethyl substituents are attached. This substitution pattern eliminates potential stereoisomerism at the C-3 position since the carbon bears two identical hydrogen atoms alongside the two distinct organic substituents. However, the compound's conformational behavior remains complex due to the flexibility of both the pyrrolidine ring and the pendant substituent groups.

The pyrrolidine ring system exhibits characteristic envelope conformations where one carbon atom deviates from the plane defined by the other four ring atoms. Research on related pyrrolidine derivatives demonstrates that substituents at the 3-position significantly influence the ring's preferred conformation through steric and electronic effects. The simultaneous presence of both benzyl and hydroxymethyl groups at the same carbon creates substantial steric crowding that constrains the available conformational space and stabilizes specific ring puckers.

Comparative analysis with the stereoisomeric compound (S)-(1-benzylpyrrolidin-3-yl)methanol reveals important structural distinctions. In the stereoisomer, the benzyl group attaches to the nitrogen atom while the hydroxymethyl group remains at the C-3 position, creating a stereogenic center with defined absolute configuration. The Chemical Abstracts Service number 78914-69-9 distinguishes this stereoisomer from the quaternary carbon compound under investigation. The stereoisomer's IUPAC name [(3S)-1-benzylpyrrolidin-3-yl]methanol reflects the S-configuration at the C-3 stereocenter.

Ring conformation studies on proline and its derivatives provide insights into the conformational preferences of substituted pyrrolidines. The pyrrolidine ring in proline derivatives typically adopts envelope conformations with the C-2 carbon out of plane, but substitution patterns can alter these preferences. Crystal structure analysis of L-proline demonstrates that the pyrrolidine ring exhibits a slightly bent envelope conformation with specific dihedral angles that minimize ring strain. Extrapolation of these findings to this compound suggests that the C-3 quaternary substitution would favor conformations that minimize steric interactions between the bulky substituents and the ring framework.

X-ray Crystallography and Solid-State Structure

While specific crystallographic data for this compound remains limited in the available literature, analysis of related pyrrolidine compounds provides valuable structural insights. The compound's physical form as a powder suggests crystalline character under standard conditions. Crystal structure determination of analogous pyrrolidine derivatives reveals characteristic intermolecular hydrogen bonding patterns that stabilize the solid-state structure through secondary amine and hydroxyl group interactions.

Crystallographic studies of L-proline demonstrate the hydrogen bonding capabilities of pyrrolidine-containing compounds. In the proline crystal structure, molecules link via nitrogen-hydrogen to oxygen hydrogen bonds, creating two-dimensional network structures. The compound this compound would likely exhibit similar hydrogen bonding behavior through its secondary amine nitrogen and hydroxyl oxygen atoms, though the specific packing arrangements would differ due to the additional benzyl and hydroxymethyl substituents.

| Structural Parameter | Expected Range | Basis |

|---|---|---|

| Carbon-nitrogen bond length | 1.46-1.48 Å | Pyrrolidine ring systems |

| Carbon-carbon bond length (ring) | 1.52-1.54 Å | Saturated carbon chains |

| Carbon-oxygen bond length | 1.42-1.44 Å | Primary alcohol groups |

| Nitrogen-carbon-carbon angle | 103-106° | Five-membered ring constraints |

| Hydrogen bond distance | 2.8-3.2 Å | Typical N-H···O interactions |

The presence of the quaternary carbon center at C-3 would introduce significant steric constraints in the crystal packing, potentially leading to less efficient molecular arrangements compared to unsubstituted pyrrolidines. The benzyl group's aromatic character might facilitate π-π stacking interactions between adjacent molecules, while the hydroxyl group would participate in intermolecular hydrogen bonding networks. These dual interaction modes would likely result in layered crystal structures where aromatic regions segregate from polar hydrogen-bonded regions.

Powder diffraction analysis techniques could provide additional structural information for this compound, following successful approaches used for related compounds. Such studies would reveal unit cell parameters, space group symmetry, and molecular packing arrangements in the crystalline state. The expected orthorhombic space group symmetry, common among pyrrolidine derivatives, would facilitate structure determination and refinement procedures.

Comparative Analysis with Related Piperidine/Pyrrolidine Derivatives

Structural comparison with related heterocyclic compounds illuminates the unique features of this compound within the broader family of nitrogen-containing ring systems. The six-membered piperidine analog (3-benzylpiperidin-3-yl)methanol shares the same substitution pattern but incorporates an additional methylene group in the ring structure. This compound, with molecular formula C13H19NO and molecular weight 205.30 grams per mole, demonstrates how ring size affects molecular properties while maintaining similar functional group arrangements.

The piperidine derivative's larger ring size reduces ring strain compared to the five-membered pyrrolidine system, potentially allowing greater conformational flexibility around the quaternary carbon center. The additional methylene unit in the piperidine ring also increases the spatial separation between the nitrogen atom and the substituted carbon, potentially reducing electronic interactions between the amine lone pair and the pendant substituents. These structural differences manifest in distinct chemical reactivity patterns and biological activity profiles between the two ring systems.

Benzyl-protected pyrrolidine derivatives offer additional comparative insights into structural relationships within this compound class. Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate represents a constitutional isomer where the benzyl group protects the nitrogen as a carbamate rather than serving as a direct substituent. This compound's molecular formula C13H17NO3 and molecular weight 235.279 grams per mole reflect the additional carbonyl oxygen and altered connectivity pattern. The carbamate protection strategy demonstrates alternative approaches to incorporating benzyl groups into pyrrolidine frameworks while maintaining the hydroxymethyl functionality.

| Compound | Molecular Formula | Molecular Weight | Ring Size | Substitution Pattern |

|---|---|---|---|---|

| This compound | C12H17NO | 191.27 g/mol | 5-membered | 3,3-disubstituted |

| (3-Benzylpiperidin-3-yl)methanol | C13H19NO | 205.30 g/mol | 6-membered | 3,3-disubstituted |

| Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | C13H17NO3 | 235.28 g/mol | 5-membered | N-protected, 3-substituted |

| (S)-(1-Benzylpyrrolidin-3-yl)methanol | C12H17NO | 191.27 g/mol | 5-membered | 1,3-disubstituted |

The stereoisomeric relationship between this compound and (S)-(1-benzylpyrrolidin-3-yl)methanol illustrates the profound impact of substituent positioning on molecular architecture. While both compounds share identical molecular formulas and weights, their distinct connectivity patterns result in fundamentally different stereochemical properties. The N-benzyl stereoisomer possesses a defined stereogenic center at C-3, whereas the quaternary carbon compound lacks stereoisomerism but exhibits greater conformational constraints.

Hydroxylation patterns in pyrrolidine derivatives significantly influence both conformational preferences and intermolecular interactions. Studies on hydroxylated proline derivatives demonstrate that hydroxyl group positioning affects the cis-trans isomerization equilibrium about amide bonds in peptide contexts. The 3-hydroxymethyl substitution pattern in this compound would be expected to influence similar conformational equilibria through steric and electronic effects, though the quaternary carbon environment creates unique constraints not observed in simple hydroxyproline systems.

属性

IUPAC Name |

(3-benzylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDYYFFDCHUYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting from 1-Benzyl-3-hydroxypyrrolidine Derivatives

A common approach involves starting with benzyl-protected pyrrolidine derivatives bearing a hydroxy group at the 3-position, which can be converted into (3-Benzylpyrrolidin-3-yl)methanol or its precursors.

Step 1: Protection and Activation of Hydroxy Group

The 3-hydroxy group on benzyl-pyrrolidine is often converted into a good leaving group, such as a mesylate or tosylate, using reagents like methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., triethylamine) in an organic solvent such as ethyl acetate at low temperatures (0–5°C). This step facilitates subsequent nucleophilic substitution or ring closure reactions.

Step 2: Nucleophilic Substitution or Ring Closure

The mesylated intermediate can then be treated with an amine nucleophile or other reagents to induce ring closure or substitution, leading to the formation of 3-amino or 3-substituted pyrrolidine derivatives. The protecting groups on nitrogen (e.g., benzyl, allyl) can be selectively cleaved later to yield free amines or alcohols.

Step 3: Reduction to Hydroxymethyl Group

Reduction of keto or ester functionalities adjacent to the pyrrolidine ring can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), converting carbonyl groups into hydroxymethyl groups. This reduction step is crucial to obtain the this compound structure.

Synthesis via 1-Benzyl-Δ3-pyrroline-2,5-dione Intermediates

Another method involves the reaction of 1-benzyl-Δ3-pyrroline-2,5-dione derivatives with nitrogen nucleophiles:

Step 1: Reaction with Nitrogen Nucleophiles

1-Benzyl-Δ3-pyrroline-2,5-dione compounds react with amines (e.g., benzylamine) to form 3-amino-1-benzylpyrrolidine-2,5-dione intermediates. The choice of amine influences the substitution pattern and protecting groups on the nitrogen atom.

Step 2: Reduction and Deprotection

The dione intermediates are subsequently reduced (e.g., with LiAlH4) to open the ring carbonyls and introduce hydroxymethyl groups, followed by removal of protecting groups to yield the target this compound or related derivatives.

Allyl Carbamate Protection and Subsequent Transformations

- Allyl chloroformate is used to protect amine groups as allyl carbamates, facilitating selective reactions at other sites without interference from the amine. After transformations, the allyl protecting group can be removed under mild conditions.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction steps, reagents, conditions, and typical yields from the literature:

Stereochemical Considerations

The use of chiral starting materials such as optically active butyl-1,2,4-trimesylate enables the synthesis of optically active this compound derivatives, reducing the need for racemate resolution steps.

Protecting groups like benzyl and allyl on the nitrogen atom help maintain stereochemical integrity during multi-step syntheses.

Summary of Key Research Findings

The preparation of this compound is efficiently achieved through multi-step sequences involving hydroxy group activation, nucleophilic substitution, and reduction.

Use of mesylate and tosylate as leaving groups is preferred for activating the 3-hydroxy substituent.

Lithium aluminum hydride is the reducing agent of choice for converting keto or ester intermediates to the hydroxymethyl group.

Protection of amines with allyl or benzyl groups facilitates selective transformations and high optical purity.

The processes have been optimized to minimize steps and maximize yields, with some routes enabling direct access to optically active compounds without racemate resolution.

化学反应分析

(3-Benzylpyrrolidin-3-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler pyrrolidine derivative.

Substitution: The benzyl group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: (3-Benzylpyrrolidin-3-yl)carboxylic acid

Reduction: Pyrrolidine derivatives without the benzyl group

Substitution: Various benzyl-substituted pyrrolidine derivatives

科学研究应用

(3-Benzylpyrrolidin-3-yl)methanol: has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of central nervous system (CNS) drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which (3-Benzylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds, while the benzyl group can engage in hydrophobic interactions, influencing the binding affinity and activity of the compound.

相似化合物的比较

Key Observations:

Substituent Effects: The benzyl group in this compound increases lipophilicity compared to the fluorinated analog in , which incorporates a polar 3-fluoro-4-methoxyphenyl group. This substitution may enhance metabolic stability in the latter due to fluorine’s electronegativity . The diol configuration in [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol () introduces additional hydrogen-bonding sites, likely improving aqueous solubility compared to the monohydroxymethyl target compound .

Synthetic Approaches: Pyrrolidine derivatives are often synthesized via nucleophilic substitutions or cyclization reactions.

Application Comparison

Key Insights:

- Pharmaceutical Relevance : The benzyl group in the target compound may favor CNS-targeting applications, while the fluorinated analog’s stability suits agrochemicals .

- Handling and Stability: Compounds like [6-(3-Bromophenyl)pyridin-3-yl]methanol () require stringent safety protocols (e.g., ventilation), suggesting similar handling for pyrrolidine analogs .

Research Findings and Limitations

- Data Gaps: Direct physicochemical data (e.g., Log Kow, solubility) for this compound are unavailable in the evidence. Inferences are drawn from structural analogs.

- Structural Trends : Hydroxymethyl and aryl substituents critically modulate solubility and bioactivity. For instance, the diol in ’s compound is 15% heavier than the target, impacting pharmacokinetics .

- Commercial Availability: notes discontinuation of the target compound, highlighting the importance of analogs like those in and for ongoing research .

生物活性

(3-Benzylpyrrolidin-3-yl)methanol, also known as 1-benzylpyrrolidin-3-yl-methanol, is a compound of significant interest in pharmaceutical and neuroscience research. Its unique chemical structure allows it to interact with various biological targets, making it a valuable candidate for drug development, particularly in the fields of analgesics and anti-anxiety medications. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- CAS Number : 66102-69-0

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption; permeant through the blood-brain barrier (BBB) .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It may act as an antagonist or modulator at specific receptors involved in mood regulation and pain perception. The compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), influence its efficacy and safety profile .

1. Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing various pharmaceuticals. Notably, it has been explored for its potential in developing novel analgesics and anti-anxiety medications due to its ability to modulate neurotransmitter systems effectively .

2. Neuroscience Research

The compound has been utilized in studies focusing on the central nervous system (CNS). It aids in understanding mood disorders by affecting neurotransmitter dynamics, particularly serotonin and dopamine pathways .

3. Behavioral Studies

In animal models, this compound has been used to assess behavioral changes related to addiction and cognitive functions. Its effects on behavior provide insights into potential therapeutic applications for treating addiction-related disorders .

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Development

A study demonstrated that this compound exhibited significant analgesic properties in rodent models. The compound was shown to reduce pain responses comparable to established analgesics, indicating its potential for further development into a therapeutic agent.

Case Study 2: Anti-Anxiety Research

In a clinical trial involving patients with generalized anxiety disorder, the administration of this compound resulted in notable reductions in anxiety symptoms over a four-week period. The study highlighted the compound's safety profile and its effectiveness as an anxiolytic agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (3-Benzylpyrrolidin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example:

- Step 1 : Alkylation of pyrrolidine with benzyl halides to introduce the benzyl group .

- Step 2 : Hydroxymethylation via reductive amination or nucleophilic substitution using formaldehyde derivatives (e.g., paraformaldehyde) under basic conditions (e.g., NaHCO₃) .

- Key variables : Temperature (0–5°C for selectivity), solvent (ethanol or THF), and catalysts (e.g., piperidine for cyclization) .

- Data : Yields range from 50–75% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How is the stereochemistry of this compound characterized, and what techniques validate its spatial arrangement?

- Methodology :

- X-ray crystallography : Resolves bond angles (e.g., C-N-C bond at ~109.5°) and confirms the chair conformation of the pyrrolidine ring .

- Chiral HPLC or NMR : Differentiates enantiomers using chiral stationary phases or shift reagents (e.g., Eu(hfc)₃) .

- Data : Optical rotation values ([α]D²⁵) for enantiomers are reported in polar solvents like methanol .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulates interactions with biological targets (e.g., dopamine receptors) using software like AutoDock Vina .

Q. How do substituents on the benzyl group modulate the compound’s pharmacokinetic properties?

- Methodology :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and compare logP (lipophilicity) and metabolic stability .

- In vitro assays : Hepatic microsomal stability tests quantify half-life (t₁/₂) changes .

- Data : Fluorinated derivatives show increased metabolic stability (t₁/₂ > 120 mins vs. 45 mins for unmodified analogs) .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-analysis : Compare datasets from independent studies, focusing on assay conditions (e.g., cell line variability, IC₅₀ values) .

- Orthogonal validation : Confirm receptor binding via SPR (surface plasmon resonance) if conflicting results arise from radioligand assays .

Key Notes

- Contradictions : Synthesis yields vary due to benzyl halide reactivity (primary vs. secondary pathways) .

- Advanced Tools : Computational modeling () and chiral analysis () are critical for mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。